molecular formula C9H7BrN2O2 B11858231 Methyl 7-bromopyrrolo[1,2-b]pyridazine-6-carboxylate

Methyl 7-bromopyrrolo[1,2-b]pyridazine-6-carboxylate

Cat. No.: B11858231
M. Wt: 255.07 g/mol
InChI Key: NNSNKUZJSAAMQX-UHFFFAOYSA-N
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Description

Methyl 7-bromopyrrolo[1,2-b]pyridazine-6-carboxylate is a nitrogen-containing heterocyclic compound. It features a pyrrole ring fused to a pyridazine ring, with a bromine atom at the 7th position and a methyl ester group at the 6th position.

Preparation Methods

The synthesis of methyl 7-bromopyrrolo[1,2-b]pyridazine-6-carboxylate can be achieved through various synthetic routes. One common method involves the reaction of methyl pyrrole-2-carboxylate with N-bromosuccinimide (NBS) to introduce the bromine atom at the 7th position. The resulting intermediate is then subjected to cyclization with appropriate reagents to form the pyridazine ring . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using automated systems and large-scale reactors.

Chemical Reactions Analysis

Methyl 7-bromopyrrolo[1,2-b]pyridazine-6-carboxylate undergoes several types of chemical reactions:

Mechanism of Action

The exact mechanism of action of methyl 7-bromopyrrolo[1,2-b]pyridazine-6-carboxylate is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to the observed biological effects .

Comparison with Similar Compounds

Properties

Molecular Formula

C9H7BrN2O2

Molecular Weight

255.07 g/mol

IUPAC Name

methyl 7-bromopyrrolo[1,2-b]pyridazine-6-carboxylate

InChI

InChI=1S/C9H7BrN2O2/c1-14-9(13)7-5-6-3-2-4-11-12(6)8(7)10/h2-5H,1H3

InChI Key

NNSNKUZJSAAMQX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(N2C(=C1)C=CC=N2)Br

Origin of Product

United States

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